Fenbutatin oxide

Vue d'ensemble

Description

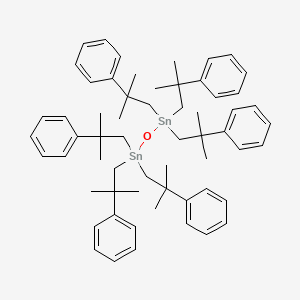

Fenbutatin oxide is an acaricide used to control a wide range of phytophagous mites and other insects . It is a white crystalline solid with a chemical formula of C60H78OSn2 . It is insoluble in water and slightly soluble in aromatic solvents .

Synthesis Analysis

Fenbutatin oxide can be analyzed using a modified QuEChERS method in combination with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . It is extracted with acetonitrile containing 1% formic acid (v/v) and purified by dispersive solid-phase extraction using primary secondary amine (PSA) .

Molecular Structure Analysis

The molecular weight of Fenbutatin oxide is 1052.7 g/mol . It has a molecular formula of C60H78OSn2 .

Chemical Reactions Analysis

Fenbutatin oxide is persistent in the environment due to its extremely high octanol-water partition coefficient (log Kow 12.8), negligible vapor pressure, and chemical stability .

Physical And Chemical Properties Analysis

Fenbutatin oxide is a white crystalline solid with a melting point around 145°C . It has a density of 0.42 g/cm3 . It is insoluble in water and slightly soluble in aromatic solvents .

Applications De Recherche Scientifique

Pesticide Risk Assessment

Fenbutatin oxide has been subject to a peer review of the pesticide risk assessment . The review evaluated the active substance and the formulated product, its mammalian toxicity, residues, environmental fate and behaviour, and ecotoxicology .

Acaricide in Pest Management

Fenbutatin oxide is an organotin compound that plays a vital role in controlling mite infestations . It can effectively kill and control a variety of mites, including red spider mites, rust mites, and spider mites . This compound works by inhibiting the mites’ cellular respiration, causing them to die .

Control of Phytophagous Mites and Other Insects

Fenbutatin oxide is used as an acaricide to control a wide range of phytophagous mites and other insects . However, it is not now used in the developed world .

Environmental Persistence

Fenbutatin oxide tends to be very persistent in soil and water systems . It has a low aqueous solubility but is soluble in several organic solvents . This substance is not highly volatile .

Residue Analysis

The residue analysis of Fenbutatin oxide is an important aspect of its risk assessment . Understanding the residue levels can help in determining its impact on the environment and potential health risks .

Ecotoxicology

The ecotoxicological impact of Fenbutatin oxide is another crucial area of research . Studying its effects on different environmental compartments can provide insights into its overall environmental impact .

Mécanisme D'action

Target of Action

Fenbutatin oxide, an organotin compound, is primarily used as an acaricide to control a variety of mites . The primary targets of Fenbutatin oxide are mites, including red spider mites, rust mites, and spider mites . These tiny arachnids feed on plant sap, causing significant damage to plants and posing a major threat to agricultural productivity .

Mode of Action

Fenbutatin oxide works by inhibiting the mites’ cellular respiration , causing them to die . It is considered a contact acaricide, meaning it requires direct contact with mites to be effective . Fenbutatin oxide forms a protective film on treated surfaces, such as leaves or stems, through which mites can pass, causing them to be exposed and subsequently die . This mode of action helps minimize resistance in mite populations, as it is difficult for them to become resistant to physical barriers .

Biochemical Pathways

Fenbutatin oxide is an inhibitor of mitochondrial ATP synthase . This compound disrupts the life processes of the mite by inhibiting their cellular respiration . It is suspected that fenbutatin oxide inhibits adenosine triphosphate (ATP) enzymes , paralyzing the insects’ cardiovascular and respiratory systems by inhibiting oxidative phosphorylation .

Pharmacokinetics

Fenbutatin oxide exhibits a long-lasting residual effect due to its slow-acting nature . This means it remains effective over a long period of time, providing ongoing protection against mite populations . Most of the administered Fenbutatin oxide is rapidly excreted in the feces following multiple dosing . Essentially no Fenbutatin oxide is excreted via the urine . The highest tissue concentrations of Fenbutatin oxide were found in liver, kidneys, and fat .

Result of Action

The molecular and cellular effects of Fenbutatin oxide’s action primarily involve the disruption of mites’ cellular respiration . This leads to the death of the mites . Sub-lethal effects of Fenbutatin oxide have also been observed, affecting the olfactory response of predatory mites .

Action Environment

When planning Fenbutatin oxide applications, environmental factors such as wind speed, temperature, relative humidity, and rainfall forecasts should be considered . Spraying during periods of high winds or heavy rain may cause the application to be ineffective or drift off target . Fenbutatin oxide tends to be very persistent in soil and water systems

Safety and Hazards

Orientations Futures

Fenbutatin oxide is considered a persistent compound in the environment and the treated foodstuffs . Therefore, it is crucial to develop effective approaches for the trace quantification of Fenbutatin oxide in various samples . This will help in the routine monitoring of Fenbutatin oxide in soil and plant- and animal-derived foods .

Propriétés

IUPAC Name |

tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXINJBQVZWYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78OSn2 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032391 | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235-240 °C @ 0.05 mm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.42 g/cu cm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-11 mm Hg @ 25 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fenbutatin oxide | |

Color/Form |

White crytalline powder | |

CAS RN |

13356-08-6 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutatin oxide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tris(2-methyl-2-phenylpropyl)tin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTATIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSV4C2L4E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-139 °C, 138 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

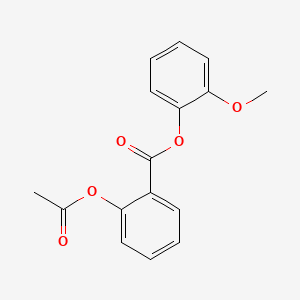

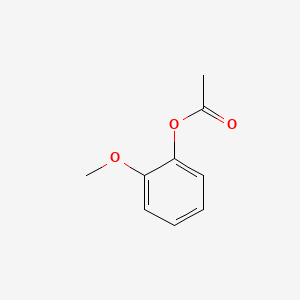

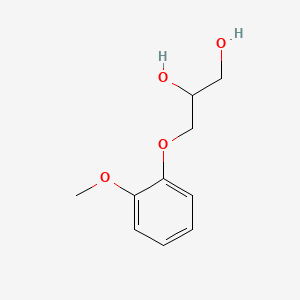

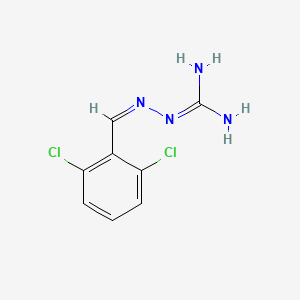

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

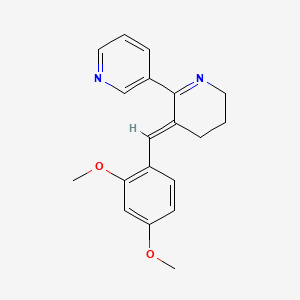

Feasible Synthetic Routes

Q & A

ANone: Fenbutatin oxide is an organotin acaricide that disrupts energy production within mite cells. [, , , ] While the exact mechanism is not fully elucidated, it's suggested to interfere with mitochondrial function, ultimately leading to mite death. []

ANone: The molecular formula of Fenbutatin oxide is C48H64OSn2, and its molecular weight is 872.41 g/mol. []

ANone: While the provided research articles don't include detailed spectroscopic data, GC/MS analysis has been successfully employed for identifying Fenbutatin oxide and its impurities. []

ANone: Research suggests that the formulation type can influence the efficacy of Fenbutatin oxide. Flowable formulations have demonstrated better efficacy against resistant mites compared to wettable powder formulations. [] This difference might be attributed to improved stability or bioavailability in specific formulations.

ANone: This aspect is not covered in the provided research articles, which primarily focus on the acaricidal properties and applications of Fenbutatin oxide.

ANone: The provided research primarily utilizes laboratory and field experiments to assess the efficacy and resistance of Fenbutatin oxide. Computational modeling and QSAR studies are not extensively discussed.

ANone: While widely used previously, Fenbutatin oxide is no longer authorized for use within the European Union. [] This decision stems from the lack of comprehensive toxicological data on di-hydroxy Fenbutatin oxide, a metabolite and impurity found in the technical active substance. []

ANone: The provided research primarily focuses on the acaricidal effects and resistance development of Fenbutatin oxide, with limited information on its detailed pharmacokinetics and pharmacodynamics in mites or other organisms.

ANone: Extensive research has been conducted to assess the efficacy of Fenbutatin oxide against various mite species in both laboratory and field conditions. [, , , , , , , , ] These studies utilize various methods, including leaf disk bioassays, field trials on different crops like citrus, apple, and pear, and assessments of mite mortality, population reduction, and resistance development. [, , , , , , , , ]

ANone: Yes, resistance to Fenbutatin oxide has been observed in various mite species, particularly those frequently exposed to this acaricide. [, , , ] The level of resistance can vary geographically and depend on past acaricide usage patterns in specific regions. []

ANone: Due to its structural similarity to other organotin acaricides, cross-resistance between Fenbutatin oxide and compounds like azocyclotin and cyhexatin has been observed. [, , , ] Additionally, positive cross-resistance was found between Fenbutatin oxide and bromopropylate in a study on citrus mites. []

ANone: While the provided research primarily focuses on the acaricidal effects of Fenbutatin oxide, it acknowledges the lack of comprehensive toxicological data as a reason for its ban in the European Union. [] This highlights the importance of continuous research on potential toxicological effects for a comprehensive safety assessment.

ANone: This aspect is not directly relevant to Fenbutatin oxide, as it is primarily used as an agricultural acaricide and not a pharmaceutical drug.

ANone: This aspect is not extensively covered in the provided research, which focuses primarily on the efficacy and resistance development of Fenbutatin oxide.

ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for analyzing Fenbutatin oxide residues in various matrices like citrus fruits, soil, and plant materials. [, , , ] These methods offer high sensitivity and selectivity for detecting trace amounts of Fenbutatin oxide. [, , , ]

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been explored for Fenbutatin oxide determination, particularly in complex matrices like tomatoes, cucumbers, and bananas. [] This method offers advantages in terms of separation efficiency and sensitivity. []

ANone: Fenbutatin oxide exhibits moderate persistence in the soil environment, with an approximate half-life of one year. [] Its residues are primarily concentrated in the upper soil layers (0-30 cm) with minimal leaching to lower depths. [] This suggests a relatively low risk of groundwater contamination. []

ANone: The two principal metabolites of Fenbutatin oxide in soil are dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. [] These metabolites are found in lower concentrations compared to the parent compound, suggesting ongoing degradation processes in the soil. []

ANone: While the provided research does not explicitly discuss the dissolution and solubility properties of Fenbutatin oxide, its formulation into different types like flowable concentrates and wettable powders suggests varying solubility characteristics depending on the solvent system and formulation components. [, ]

ANone: Several studies highlight the importance of analytical method validation for accurate and reliable determination of Fenbutatin oxide residues. [, , , ] These studies emphasize parameters like recovery, precision, linearity, and limits of detection and quantification to ensure method reliability and compliance with regulatory standards. [, , , ]

ANone: This aspect is not extensively covered in the provided research, which primarily focuses on the scientific aspects of Fenbutatin oxide's efficacy, resistance, and analytical methods.

ANone: Yes, several alternative acaricides with different modes of action are available for managing mite populations in crops. These include abamectin, amitraz, azocyclotin, bromopropylate, chlorfenapyr, cyhexatin, dicofol, etoxazole, fenpropathrin, flufenoxuron, hexythiazox, propargite, pyridaben, pyrimidifin, spirodiclofen, and tetradifon. [, , , , , , , , , , , , ] The choice of acaricide should be based on factors like target mite species, resistance patterns in the local population, and potential impact on beneficial insects and the environment. [, , , , , , , , , , , , ]

ANone: Research on Fenbutatin oxide utilizes standard laboratory techniques like bioassays, chemical analysis using GC and HPLC, and field trials for efficacy assessment. [, , , , , , , , , , , , , ] Access to these established infrastructures and resources is essential for continued research and development of alternative acaricides and pest management strategies.

ANone: Research on Fenbutatin oxide and alternative acaricides necessitates collaboration across multiple disciplines, including entomology, chemistry, toxicology, environmental science, and agricultural practices. [, , , , , , , , , , , , , , , , , ] This interdisciplinary approach is crucial for developing sustainable and effective pest management solutions that balance efficacy, environmental safety, and human health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine Sulfate](/img/structure/B1672425.png)